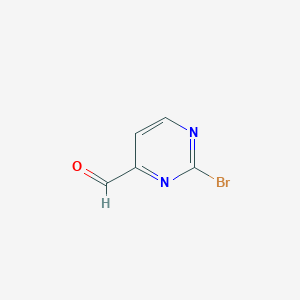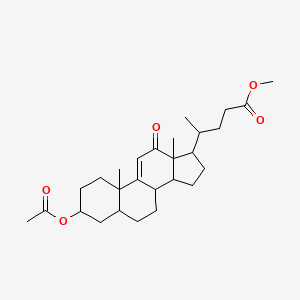
2'-beta-C-Methyl-4-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-beta-C-Methyl-4-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-beta-C-Methyl-4-thiouridine involves several steps. Starting from uridine, the compound undergoes acetylation of the hydroxyl groups, transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent, followed by deacetylation with ammonia in methanol to obtain the free nucleoside .
Industrial Production Methods
Industrial production methods for 2’-beta-C-Methyl-4-thiouridine are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
2’-beta-C-Methyl-4-thiouridine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The nucleoside can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups at the thiol position .
Applications De Recherche Scientifique
2’-beta-C-Methyl-4-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside metabolism and RNA labeling.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mécanisme D'action
The mechanism of action of 2’-beta-C-Methyl-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase and the induction of DNA damage, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and studies of RNA dynamics.
2’-C-Methyladenosine: A nucleoside analogue with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside used in cancer treatment.
Uniqueness
2’-beta-C-Methyl-4-thiouridine is unique due to its specific structure, which combines a methyl group at the 2’ position and a thiol group at the 4 position. This combination imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H14N2O5S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-10(16)7(14)5(4-13)17-8(10)12-3-2-6(18)11-9(12)15/h2-3,5,7-8,13-14,16H,4H2,1H3,(H,11,15,18) |
Clé InChI |
SVAZIKYJXKOFEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=S)NC2=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)



![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)




